molecular formula C11H9BrO3 B189007 Ethyl 4-bromobenzofuran-2-carboxylate CAS No. 177735-22-7

Ethyl 4-bromobenzofuran-2-carboxylate

Cat. No.: B189007
CAS No.: 177735-22-7
M. Wt: 269.09 g/mol
InChI Key: HMZUPXGTBJYBSS-UHFFFAOYSA-N
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Description

Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Ethyl 4-bromobenzofuran-2-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzofuran followed by esterification. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent under controlled conditions. The resulting bromobenzofuran is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromobenzofuran-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form various derivatives. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.

    Oxidation Reactions: Oxidation of the benzofuran ring can lead to the formation of quinone derivatives.

Scientific Research Applications

Ethyl 4-bromobenzofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing. It has been investigated for its potential use in developing new drugs, particularly in the field of oncology.

    Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 4-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

  • Ethyl 2-bromobenzofuran-3-carboxylate
  • Mthis compound
  • Ethyl 5-bromobenzofuran-2-carboxylate

These compounds share a similar core structure but differ in the position of the bromine atom and the ester group. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl 4-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZUPXGTBJYBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618675
Record name Ethyl 4-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-22-7
Record name Ethyl 4-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-2-hydroxybenzaldehyde (4.48 g), ethyl chloroacetate (3.55 g) and powdered potassium carbonate (6.16 g) in N,N-dimethylformamide (56 ml) was stirred at 120° C. for one hour. Insoluble materials were filtered off and the solvent was removed under reduced pressure. Ethyl acetate and water were added to the residue, and the mixture was acidified by hydrochloric acid solution. The layers were separated and the organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with a mixture of hexane and toluene (1:1) to afford 4-bromo-2-ethoxycarbonylbenzofuran (4.20 g).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One

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